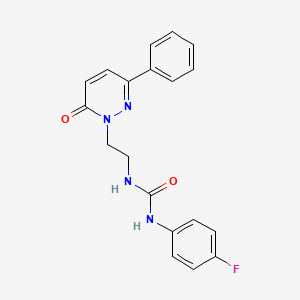

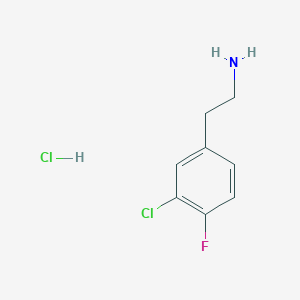

![molecular formula C14H15N3S B2683926 3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile CAS No. 445382-05-8](/img/structure/B2683926.png)

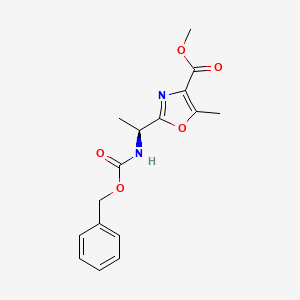

3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile (3-AE5678THQC) is a heterocyclic organic compound that has been the subject of scientific research due to its potential application in drug discovery and development. 3-AE5678THQC has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. In

Aplicaciones Científicas De Investigación

Structural and Optical Properties

Research has demonstrated that derivatives of thieno[2,3-b]quinoline, such as 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl) - 5, 6- dihydro - 4H-pyrano [3,2-c] quinoline-3- carbonitrile and its chlorophenyl counterpart, exhibit interesting structural and optical properties when formed into thin films. These compounds transition from polycrystalline powders to nanocrystallites dispersed in an amorphous matrix upon thermal deposition, with their chemical bonds remaining unchanged as confirmed by FTIR spectral measurements. Their optical properties, determined through spectrophotometer measurements, include absorption parameters, molar extinction coefficient, oscillator strength, electric dipole strength, and electron transition types, which are crucial for applications in optical materials and devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Properties and Device Fabrication

The same derivatives have been explored for their photovoltaic properties, demonstrating potential for use in organic-inorganic photodiode fabrication. Their absorbance characteristics and energy band diagrams have been studied, with fabricated devices showing rectification behavior and photovoltaic properties under both dark and illuminated conditions. This research suggests their viability in photodiode applications, where the presence of substitution groups like chlorophenyl may enhance device parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthetic Routes and Chemical Reactivity

Extensive synthetic methodologies have been developed for tetrahydrothieno[3,2-b]quinoline derivatives, showcasing their versatility in organic synthesis. These methodologies include reactions with various reagents leading to a wide range of heteroaromatics and perianellated tetracyclic heteroaromatics, demonstrating the compound's utility as a building block in the synthesis of complex organic molecules. Such synthetic versatility is essential for the development of novel pharmaceuticals, agrochemicals, and materials science applications (Abu‐Hashem et al., 2021).

Electrical and Dielectric Properties

Investigations into the AC electrical conductivity and dielectric properties of related thin films have provided insights into their electrical behavior, including parameters like barrier height, density of charges, and hopping distance. Such studies are foundational for the development of materials for electronic and optoelectronic applications, where understanding the interaction between material properties and device performance is crucial (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Propiedades

IUPAC Name |

3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3S/c1-2-8-3-4-11-9(5-8)6-10-13(16)12(7-15)18-14(10)17-11/h6,8H,2-5,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAXGNWGIQLAFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

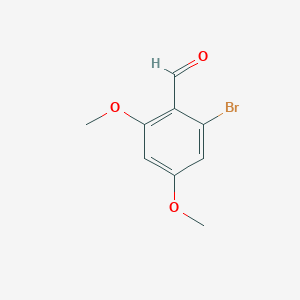

![9-[(2,5-Dimethylphenyl)methyl]-5-methyl-3-(4-methylphenyl)-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/structure/B2683846.png)

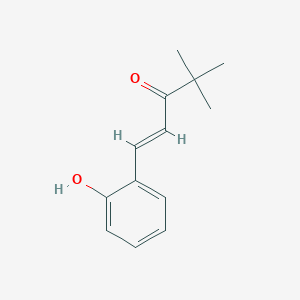

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2683849.png)

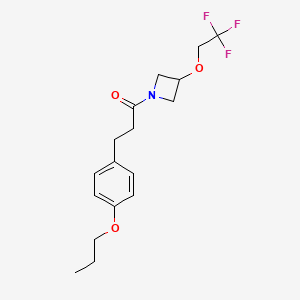

![2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2683852.png)

(prop-2-yn-1-yl)amine](/img/structure/B2683853.png)

![(E)-methyl 2-(6-ethyl-2-((4-tosylbutanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2683861.png)